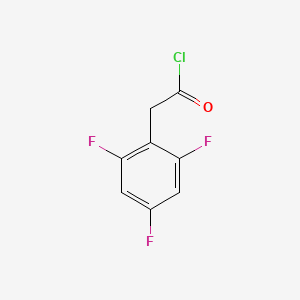
2,4,6-Trifluorophenylacetyl chloride
Übersicht
Beschreibung
2,4,6-Trifluorophenylacetyl chloride is a chemical compound with the molecular formula C8H4ClF3O. It is a derivative of phenylacetyl chloride where three fluorine atoms are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4,6-Trifluorophenylacetyl chloride can be synthesized through the reaction of 2,4,6-trifluorophenol with chloroacetyl chloride in the presence of a suitable base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trifluorophenylacetyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl ketones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: It can participate in nucleophilic acyl substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alcohols, amines, and water can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Trifluoromethyl ketones
Reduction: Alcohols or amines
Substitution: Various substituted phenylacetyl compounds
Wissenschaftliche Forschungsanwendungen
2,4,6-Trifluorophenylacetyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor binding assays.
Medicine: It serves as a precursor in the synthesis of various drugs, including anti-inflammatory and antiviral agents.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,4,6-trifluorophenylacetyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic acyl substitution reactions, the compound reacts with a nucleophile to form a tetrahedral intermediate, which then collapses to release the leaving group and form the final product. The presence of fluorine atoms enhances the electrophilic character of the carbonyl carbon, making the compound highly reactive.
Molecular Targets and Pathways: The specific molecular targets and pathways involved vary depending on the application. In pharmaceutical synthesis, the compound may interact with enzymes or receptors to modulate biological activity.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trifluorophenylacetyl chloride is similar to other acyl chlorides and trifluoromethyl compounds, but its unique trifluoromethyl group provides distinct reactivity and properties. Some similar compounds include:
Trifluoroacetyl chloride: A simpler acyl chloride with similar reactivity but lacking the phenyl group.
2,4,6-Trifluorophenol: The phenolic precursor to the acyl chloride.
Benzoyl chloride: A related acyl chloride without fluorine substituents.
These compounds share similarities in their reactivity but differ in their chemical properties and applications.
Eigenschaften
IUPAC Name |
2-(2,4,6-trifluorophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-8(13)3-5-6(11)1-4(10)2-7(5)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMFEVYAONWFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















